molecular formula C15H24N2O B3235199 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol CAS No. 1353996-79-8

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

Cat. No.: B3235199
CAS No.: 1353996-79-8
M. Wt: 248.36 g/mol
InChI Key: NREMRULTNGFOCR-OAHLLOKOSA-N
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Description

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a chiral ethanolamine derivative featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and an ethyl-amino moiety at the 3-position. Structurally, the ethanol backbone provides hydrophilicity, while the benzyl and pyrrolidine groups contribute to lipophilicity and conformational rigidity.

Properties

IUPAC Name

2-[[(3R)-1-benzylpyrrolidin-3-yl]-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-2-17(10-11-18)15-8-9-16(13-15)12-14-6-4-3-5-7-14/h3-7,15,18H,2,8-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREMRULTNGFOCR-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)[C@@H]1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177094
Record name Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353996-79-8
Record name Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353996-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[ethyl[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol typically involves the reaction of a benzyl-substituted pyrrolidine with an ethylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(®-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Alkyl Chain Modifications

  • Ethyl vs.
  • Cyclopropyl: 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol introduces ring strain, which may enhance metabolic stability or alter binding kinetics .

Amine Group Position

  • Piperidine vs.

Ring System and Functional Group Diversity

  • 2-[(1-Benzyl-piperidin-3-yl)-isopropyl-amino]-ethanol combines piperidine’s flexibility with isopropyl’s hydrophobicity, highlighting synergies between ring size and substituent effects .
  • N1-(1-Benzyl-pyrrolidin-2-ylmethyl)-N1-cyclopropyl-ethane-1,2-diamine replaces ethanol with a diamine chain, drastically altering solubility and hydrogen-bonding capacity .

Data Tables

Table 1: Structural Comparison of Key Analogues

Compound Name Configuration Substituent Ring Type Molecular Formula* Status
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol R Ethyl Pyrrolidine C16H24N2O Discontinued
2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol S Isopropyl Pyrrolidine C17H26N2O Discontinued
2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol R Ethyl Piperidine C17H26N2O -
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol R Cyclopropyl Pyrrolidine C17H24N2O Discontinued
N1-((S)-1-Benzyl-piperidin-3-yl)-N1-isopropyl-ethane-1,2-diamine S Isopropyl, diamine Piperidine C18H31N3 -

Table 2: Hypothesized Effects of Structural Modifications

Modification Type Example Compound Potential Impact Reference
Ethyl → Isopropyl 2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol Increased hydrophobicity; reduced receptor access
Pyrrolidine → Piperidine 2-[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-ethanol Enhanced conformational flexibility
Ethanol → Diamine N1-(1-Benzyl-pyrrolidin-2-ylmethyl)-N1-cyclopropyl-ethane-1,2-diamine Altered solubility and hydrogen bonding

Biological Activity

2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol is a chiral compound characterized by a pyrrolidine ring with a benzyl substitution and an ethylamino side chain. Its molecular formula is C15_{15}H24_{24}N2_2O, and it has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to diverse biological effects.

Key Mechanisms:

  • Enzyme Interaction: The compound may act as a ligand for specific enzymes, influencing their catalytic activity.
  • Receptor Modulation: It has the potential to modulate receptor activity, which can affect signaling pathways associated with various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity: Similar compounds have shown antioxidant properties, suggesting that this compound may help mitigate oxidative stress in biological systems.
  • Antimicrobial Potential: The structural characteristics of the compound indicate potential antimicrobial activity, particularly against Gram-positive bacteria .
  • Therapeutic Applications: Ongoing investigations are exploring its use in drug discovery for conditions such as cancer and neurodegenerative diseases due to its ability to cross the blood-brain barrier .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound.

Table 1: Summary of Research Findings

Study ReferenceFindingsBiological Activity
Explored interactions with various enzymesEnzyme modulation
Identified antioxidant properties in vitroAntioxidant
Assessed antimicrobial effects against Staphylococcus aureusAntimicrobial

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern compared to similar compounds like pyrrolidine and prolinol.

Table 2: Comparison of Similar Compounds

Compound NameStructureBiological Activity
PyrrolidineSimple nitrogen-containing ringLimited bioactivity
ProlinolPyrrolidine ring with different substituentsModerate bioactivity
This compoundChiral amine with unique substituentsPotentially high bioactivity

Q & A

Q. What are the common synthetic routes for 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol, and what are the critical steps for achieving stereochemical purity?

The synthesis typically involves multi-step routes starting from (R)-1-benzylpyrrolidin-3-amine. Key steps include:

  • Protection/deprotection strategies : Use of benzyl or Boc groups to preserve stereochemistry during functional group transformations .
  • Nucleophilic substitution : Reaction with ethylamine derivatives under controlled pH and temperature to ensure regioselectivity .
  • Chiral resolution : Techniques like chiral chromatography or crystallization to isolate the (R)-enantiomer, critical for biological activity . Example conditions: Dichloromethane as a solvent, triethylamine as a base, and monitoring via thin-layer chromatography (TLC) .

Q. How is the stereochemistry of this compound confirmed experimentally?

Structural validation relies on:

  • X-ray crystallography : Provides bond lengths (e.g., C-N: ~1.47 Å) and dihedral angles to confirm spatial arrangement .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish enantiomers via splitting patterns (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
  • Optical rotation : Specific rotation values ([α]D_{D}) are compared to literature data for enantiomeric purity .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of this compound (e.g., receptor affinity vs. functional antagonism)?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK-293 vs. neuronal primary cultures) or buffer conditions affecting receptor binding .
  • Stereochemical impurities : Trace (S)-enantiomers can antagonize (R)-enantiomer activity; validate purity via chiral HPLC .
  • Off-target effects : Use knockout models or selective inhibitors to isolate primary mechanisms (e.g., dopamine D2 vs. serotonin 5-HT1A_{1A} receptors) .

Q. How can the pharmacokinetic profile of this compound be optimized for CNS-targeted studies?

Strategies include:

  • Lipophilicity modulation : Introducing electron-withdrawing groups (e.g., fluorine) to enhance blood-brain barrier penetration (logP target: 2–3) .
  • Prodrug design : Esterification of the ethanol moiety to improve solubility and metabolic stability .
  • In silico modeling : Molecular dynamics simulations to predict binding free energy (ΔG) with target receptors (e.g., σ-1 or adrenergic receptors) .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in neuronal systems?

  • Radioligand binding assays : Competitive displacement studies using 3H^{3}\text{H}-spiperone for dopamine receptors or 3H^{3}\text{H}-8-OH-DPAT for serotonin receptors .
  • Calcium imaging : Measure intracellular Ca2+^{2+} flux in primary neurons to assess functional agonism/antagonism .
  • Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., CREB or MAPK signaling) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol
Reactant of Route 2
Reactant of Route 2
2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol

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